molecular formula C6H18Cl2N2 B1381007 3,3-Dimethylbutane-1,2-diamine dihydrochloride CAS No. 58370-94-8

3,3-Dimethylbutane-1,2-diamine dihydrochloride

Cat. No.: B1381007
CAS No.: 58370-94-8
M. Wt: 189.12 g/mol
InChI Key: WDLJTXKKEVFFDB-UHFFFAOYSA-N
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Description

3,3-Dimethylbutane-1,2-diamine dihydrochloride (CAS Number: 157750-90-8 ) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C6H16N2 for the base compound , this dihydrochloride salt offers enhanced stability and solubility for research applications. The compound features a diamino alkane structure with a tertiary carbon center, as represented by the SMILES notation CC(C)(C)C(CN)N . This diamine serves as a versatile precursor and key intermediate in the synthesis of complex molecules. Dimethylamine (DMA) derivatives, like this compound, are recognized as promising scaffolds with diverse pharmacological potential . Researchers value this reagent for developing new compounds in drug discovery, leveraging its structure to modulate biological activity and physicochemical properties. The dihydrochloride salt form is typically supplied with cold-chain transportation recommendations to preserve product integrity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,3)5(8)4-7;;/h5H,4,7-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJTXKKEVFFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58370-94-8
Record name 3,3-dimethylbutane-1,2-diamine dihydrochloride
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Preparation Methods

Preparation Methods

Synthetic Routes

The preparation of 3,3-dimethylbutane-1,2-diamine dihydrochloride generally involves the synthesis of the free diamine followed by conversion to its dihydrochloride salt. Key synthetic strategies include:

Reductive Amination of 3,3-Dimethylbutanedione or Related Precursors
  • Starting from 3,3-dimethylbutanedione or analogous ketone derivatives, reductive amination with ammonia or primary amines under catalytic hydrogenation conditions can produce the diamine.
  • Catalysts such as Raney nickel or palladium on carbon (Pd/C) are commonly used with hydrogen gas.
  • Reaction conditions typically involve elevated temperature (50–120°C) and pressure (1–5 atm H2) to drive the reductive amination to completion.
  • The free diamine is then isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
Hydrolysis of Imidazoline or Imidazole Precursors
  • A reported method for related diamines involves hydrolysis of substituted imidazoline derivatives using strong bases such as barium hydroxide, followed by acidification to yield the diamine dihydrochloride.
  • This method can provide stereochemical control and high purity depending on the precursor used.
Hydrazine-Mediated Conversion of Trimethylpyruvic Acid Derivatives
  • According to patent literature on related 3,3-dimethylbutyric acid derivatives, hydrazine and ketazine intermediates can be used to prepare branched butane derivatives.
  • The process involves reacting tert-butyl derivatives with vinylidene chloride under acidic catalysis, followed by hydrazine treatment at 105–130°C to form the desired amine intermediates.
  • Subsequent acidification and solvent extraction steps isolate the target compound as a salt.
  • While this patent focuses on acid derivatives, analogous strategies can be adapted for diamine synthesis.

Conversion to Dihydrochloride Salt

  • The free diamine is typically converted to its dihydrochloride salt by slow addition of concentrated hydrochloric acid to a solution of the diamine in an alcohol solvent.
  • The salt precipitates as a crystalline solid, which is filtered and dried under vacuum.
  • This salt form improves stability, handling, and solubility properties for storage and further synthetic use.

Comparative Data Table of Preparation Parameters

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Notes
Reductive Amination 3,3-Dimethylbutanedione H2, Raney Ni or Pd/C 50–120°C, 1–5 atm H2 70–85 Common industrial method
Hydrolysis of Imidazoline Substituted imidazoline Ba(OH)2, acidification Reflux in aqueous solution 60–75 Allows stereochemical control
Hydrazine-mediated synthesis tert-Butanol/tert-butyl chloride + vinylidene chloride H2SO4, BF3, hydrazine 105–130°C, acidic conditions 65–80 Adapted from 3,3-dimethylbutyric acid prep
Salt formation (dihydrochloride) Free diamine HCl (conc.) Room temperature, alcoholic solvent >95 (purity) Crystallization improves purity and stability

Research Findings and Optimization Notes

  • Reaction Yields: Reductive amination routes typically achieve yields between 70–85%, depending on catalyst efficiency and reaction time. Hydrolysis methods yield slightly lower but offer better stereochemical purity.
  • Purity: Conversion to dihydrochloride salt and recrystallization enhance purity to >98%, essential for downstream applications.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structure.
  • Handling: The dihydrochloride salt is hygroscopic and should be stored in airtight containers under inert atmosphere to prevent degradation.
  • Scale-Up: Industrial scale synthesis favors reductive amination due to straightforward operation and catalyst recyclability.

Chemical Reactions Analysis

3,3-Dimethylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Analytical Chemistry

DMDAB·2HCl is utilized extensively in analytical chemistry for:

  • Detection of Pharmaceutical Impurities : Its high reactivity allows it to form complexes with various analytes, making it useful for identifying impurities in pharmaceutical formulations .
  • Reagent in Chemical Reactions : It serves as a reagent in various organic synthesis reactions due to its ability to participate in nucleophilic substitutions and condensation reactions .

Pharmaceutical Applications

In the pharmaceutical industry, DMDAB·2HCl shows promise as:

  • Intermediate in Drug Synthesis : The compound can be used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those requiring amine functionalities .
  • Potential Therapeutic Agent : Although specific mechanisms of action are not well-documented, its structural properties suggest potential applications in developing therapeutic agents targeting specific biological pathways .

Materials Science

DMDAB·2HCl finds applications in materials science through:

  • Synthesis of Mesoporous Materials : The compound can act as a template or structure-directing agent in the synthesis of mesoporous materials, which are valuable for catalysis and adsorption applications .
  • Nanomaterials Development : It has been explored as a dopant or host material in organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .

Case Study 1: Pharmaceutical Impurity Detection

A study demonstrated the effectiveness of DMDAB·2HCl in detecting trace amounts of impurities in a common pharmaceutical formulation. The compound's ability to form stable complexes with impurities allowed for sensitive detection methods that improved quality control processes .

Case Study 2: Synthesis of Mesoporous Silica

Research involving DMDAB·2HCl as a template for synthesizing mesoporous silica showcased its role in achieving high surface area and porosity. This application is crucial for catalysts used in chemical reactions, significantly impacting industrial processes .

Summary Table of Applications

Application AreaSpecific Uses
Analytical ChemistryDetection of impurities; reagent in synthesis
PharmaceuticalsIntermediate for drug synthesis; potential therapeutics
Materials ScienceTemplate for mesoporous materials; OLED applications

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 3,3-dimethylbutane-1,2-diamine dihydrochloride analogs and other diamine dihydrochlorides:

Table 1: Structural and Functional Comparison of Diamine Dihydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Purity Key Applications Source
2,3-Dimethylbutane-2,3-diamine dihydrochloride C6H18Cl2N2 189.124 Methyl on C2, C3; branched ≥95% Industrial/scientific research TCI America
Ethylenediamine dihydrochloride C2H8Cl2N2 133.03 Ethane backbone; no substituents Not stated Biochemical assays CDH, Alfa Aesar
1,2-Phenylenediamine dihydrochloride C6H10Cl2N2 181.06 Aromatic benzene ring ≥98% Biochemical research (e.g., ELISA) TCI America
N-(1-Naphthyl)ethylenediamine dihydrochloride C12H16Cl2N2 259.17 Naphthyl substituent 96% Spectrophotometric analysis Thermo Scientific
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride C16H20Cl2N2O2 359.25 Methoxyphenyl groups; chiral Not stated Pharmaceutical intermediates Not specified

Structural and Reactivity Differences

  • Aliphatic vs. Aromatic Backbones :

    • 2,3-Dimethylbutane-2,3-diamine dihydrochloride (aliphatic) exhibits higher hydrophobicity due to methyl branching compared to ethylenediamine dihydrochloride (unsubstituted ethane) . This enhances solubility in organic solvents, making it suitable for industrial synthesis.
    • 1,2-Phenylenediamine dihydrochloride (aromatic) participates in conjugation-driven reactions (e.g., forming azo dyes in ELISA assays) .
  • Substituent Effects :

    • Naphthyl and Methoxyphenyl Groups (e.g., ) introduce steric hindrance and electronic effects, altering reactivity. For example, the naphthyl group in N-(1-Naphthyl)ethylenediamine dihydrochloride enhances UV absorbance, critical for spectrophotometric detection .

Purity and Industrial Relevance

  • High-Purity Compounds :

    • 1,2-Phenylenediamine dihydrochloride (≥98% purity) is essential for reproducible biochemical assays .
    • Industrial-grade compounds like 2,3-Dimethylbutane-2,3-diamine dihydrochloride (≥95%) prioritize cost-effectiveness for large-scale applications .
  • Pharmaceutical Intermediates :

    • Chiral diamines (e.g., (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride) are critical in synthesizing enantioselective drugs .

Biological Activity

3,3-Dimethylbutane-1,2-diamine dihydrochloride is a diamine compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C₆H₁₆N₂
  • Molecular Weight : 116.20 g/mol
  • CAS Number : 157750-90-8
  • Structural Formula :
    NH2C CH3)2C CH3)2NH2\text{NH}_2-\text{C CH}_3)_2-\text{C CH}_3)_2-\text{NH}_2

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Its structure allows it to function as a ligand for certain receptors and enzymes, influencing several biochemical pathways:

  • Antimicrobial Activity : Preliminary studies indicate that DMA derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .
  • Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects : Some studies suggest that diamines may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter levels .

Pharmacological Applications

This compound's potential applications span several therapeutic areas:

  • Infectious Diseases : Its antimicrobial properties make it a candidate for treating bacterial infections.
  • Cancer Therapy : As a possible anticancer agent, ongoing research is exploring its effectiveness against various cancer types.
  • Neurological Disorders : Investigations into its neuroprotective capabilities could lead to novel treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of DMA derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.

Treatment Concentration (µM)Cell Viability (%)
0.585
1.065
5.030

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. The NIOSH Occupational Exposure Banding process classifies this compound based on its potential health effects:

EndpointAssessment
CarcinogenicityNot classified
Reproductive toxicityLow concern
Specific target organ toxicityModerate concern
GenotoxicityNot indicated

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3,3-Dimethylbutane-1,2-diamine dihydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, sodium triacetoxyhydroborate (STAB) in dichloroethane under nitrogen atmosphere facilitates efficient reduction of intermediates (e.g., imine derivatives) . Post-synthesis, purification via recrystallization or column chromatography is critical. The use of hydrochloric acid in dioxane for salt formation (dihydrochloride) ensures stability and high yield (~100% in optimized conditions) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS for [M+H]+ ions).
  • HPLC : Assess purity using reverse-phase columns with UV detection, referencing standards from pharmacopeial guidelines .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at 2–8°C. Stability studies suggest degradation occurs under high humidity or acidic/basic conditions; lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How does pH influence the chelation efficiency of this compound in metal-binding studies?

  • Methodological Answer : The dihydrochloride form enhances solubility in aqueous buffers (pH 4–7). Comparative studies with trientine dihydrochloride (a known copper chelator) show higher affinity at neutral pH due to protonation of amine groups, which facilitates coordination with transition metals. Use UV-Vis titration or ICP-MS to quantify binding constants .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

  • Methodological Answer : Common impurities include unreacted intermediates (e.g., methyl esters) or byproducts from incomplete reduction. Employ:

  • LC-MS/MS : For low-abundance detection (LOD < 0.1%).
  • Ion Chromatography : To identify chloride counterion deviations .
  • Reference Standards : Use pharmacopeial impurity standards (e.g., EP Imp. D/E/F) as benchmarks .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The vicinal diamine structure facilitates ligand-assisted catalysis. DFT calculations and kinetic studies reveal that the steric bulk of 3,3-dimethyl groups slows nucleophilic attack but enhances selectivity in Pd-mediated couplings. Monitor reaction intermediates via in-situ IR or XAS .

Q. How does the compound’s stability vary under oxidative stress conditions (e.g., in biological matrices)?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) shows ~5% degradation over 30 days. In serum, oxidation at primary amines occurs, forming Schiff bases. Stabilize with antioxidants (e.g., TCEP) and analyze degradation products via HRMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylbutane-1,2-diamine dihydrochloride
Reactant of Route 2
3,3-Dimethylbutane-1,2-diamine dihydrochloride

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